molecular formula C25H30N6O2 B1443551 7-[1-[2-(Piperidin-1-ylmethyl)benzoyl]piperidin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1361118-64-0

7-[1-[2-(Piperidin-1-ylmethyl)benzoyl]piperidin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B1443551
M. Wt: 446.5 g/mol
InChI Key: DWTZPAPYTNXJRI-UHFFFAOYSA-N
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Description

The compound “7-[1-[2-(Piperidin-1-ylmethyl)benzoyl]piperidin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a chemical substance with the CAS number 1361118-64-0 . It’s used for pharmaceutical testing .

Scientific Research Applications

Synthesis and Derivatives

Research in heterocyclic chemistry has led to the synthesis of novel compounds incorporating pyrazolo[1,5-a]pyrimidine derivatives. These compounds are synthesized through various methodologies, including intramolecular cyclization and reaction with different heterocyclic amines, demonstrating the versatility of pyrazolo[1,5-a]pyrimidine as a core structure for developing new chemical entities with potential biological activities (Ho & Suen, 2013).

Anticancer Properties

A notable application of pyrazolo[1,5-a]pyrimidine derivatives is in the field of anticancer research. For instance, a series of carboxamides, sulfonamides, ureas, and thioureas derived from pyrazolo[1,5-a]pyrimidine analogs were synthesized and evaluated for their anticancer activity. Some of these compounds showed promising anticancer activity against the HeLa cell line, highlighting the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new anticancer agents (Kumar et al., 2016).

Neuroinflammation Imaging

In the realm of neuroimaging, pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have been explored as potential PET (Positron Emission Tomography) agents. These compounds are synthesized for imaging of specific enzymes associated with neuroinflammation, indicating their application in diagnosing and monitoring neurological conditions (Wang et al., 2018).

Microwave-Assisted Synthesis

The use of microwave irradiation in the synthesis of bis(pyrazolo[1,5-a]pyrimidines) demonstrates an efficient and rapid method to obtain complex heterocyclic compounds. This approach underscores the growing importance of microwave-assisted synthetic methods in heterocyclic chemistry for achieving desired compounds with high yield and purity (Mekky et al., 2021).

properties

IUPAC Name

7-[1-[2-(piperidin-1-ylmethyl)benzoyl]piperidin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2/c26-23(32)20-16-28-31-22(11-12-27-24(20)31)21-10-4-7-15-30(21)25(33)19-9-3-2-8-18(19)17-29-13-5-1-6-14-29/h2-3,8-9,11-12,16,21H,1,4-7,10,13-15,17H2,(H2,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTZPAPYTNXJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)N3CCCCC3C4=CC=NC5=C(C=NN45)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[1-[2-(Piperidin-1-ylmethyl)benzoyl]piperidin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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